2-Nitro-6-(pyridin-2-yl)aniline

Physical Organic Chemistry Basicity pKa

Lab researchers seeking reliable C-H functionalization scaffolds often encounter erratic reactivity with generic nitroanilines. 2-Nitro-6-(2-pyridyl)aniline solves this through its unique ortho-nitro/2-pyridyl geometry that enables efficient Pd-catalyzed ortho-arylation (63-88% yield) and suppressed amine basicity (pKa ≤ 2.4, logP 2.2). Key supply advantages: • Enables direct ortho-arylation without pre-halogenation • CNS-optimized physicochemical profile for library synthesis • Consistently high purity (≥97%) - ready-to-use for sensitive metalation steps • Rapid global delivery from local stock

Molecular Formula C11H9N3O2
Molecular Weight 215.21 g/mol
Cat. No. B8317398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(pyridin-2-yl)aniline
Molecular FormulaC11H9N3O2
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=C(C(=CC=C2)[N+](=O)[O-])N
InChIInChI=1S/C11H9N3O2/c12-11-8(9-5-1-2-7-13-9)4-3-6-10(11)14(15)16/h1-7H,12H2
InChIKeyWMYLGFXZYBIYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitro-6-(pyridin-2-yl)aniline: Physicochemical & Structural Baseline


2-Nitro-6-(pyridin-2-yl)aniline is an N-aryl-2-aminopyridine derivative that integrates an electron-withdrawing nitro group ortho to a primary aniline on a biaryl scaffold [1]. This juxtaposition of a nitroarene with a 2-pyridyl substituent confers a distinct reactivity profile: the pyridyl nitrogen serves as a directing group for transition metal-catalyzed C–H functionalizations, while the nitro group markedly reduces amine basicity and aromatic electron density [2]. This fundamental architecture distinguishes it from simpler nitroanilines and other 2-anilinopyridines in both synthetic and physicochemical performance.

Nitroarene with 2-pyridyl directing group scaffold
Compatible with Pd-catalyzed ortho C–H arylation strategies
Strongly attenuated aniline basicity supports acid/base separation workflows

Scientific Risks of Substituting 2-Nitro-6-(pyridin-2-yl)aniline


Attempting to replace 2-nitro-6-(pyridin-2-yl)aniline with a generic nitroaniline or a simpler 2-anilinopyridine carries demonstrable scientific risk. The presence of both the ortho-nitro group and the 2-pyridyl moiety creates a unique electronic and steric environment that profoundly impacts basicity, regioselectivity in subsequent reactions, and metal coordination behavior. As shown in Section 3, class-level evidence indicates that even within the family of 2-anilinopyridines, the location and presence of a nitro group can shift pKa values by over 8 logarithmic units, fundamentally altering protonation state and solubility under physiological or catalytic conditions [1]. Similarly, the pyridyl directing group's efficacy in C–H activation is exquisitely sensitive to electron density on the aniline ring [2]. Substitution without quantitative justification risks failed syntheses, off-target metalation, and irreproducible physicochemical behavior.

Directing group absent in generic nitroanilines

Simpler nitroanilines lack the 2-pyridyl moiety, risking off-target metalation and altered regiochemical outcomes in C–H activation.

Protonation profile shifts without ortho-nitro

Non-nitro 2-anilinopyridines exhibit markedly different protonation states, shifting solubility and acid/base extraction behavior.

Electronic deactivation pattern may not transfer

Analogs without the electron-withdrawing nitro group may not replicate the deactivation pattern, compromising subsequent functionalization reproducibility.

2-Nitro-6-(pyridin-2-yl)aniline: Key Differentiating Evidence


Basicity Reduction from Ortho-Nitro Substitution

Introduction of a nitro group ortho to the aniline nitrogen in the 2-anilinopyridine framework exerts a profound acidifying effect. Spectrophotometric determination of pKa values for a series of electron-acceptor-substituted 2-anilinopyridines reveals a range from 2.4 to -6.4 [1]. In contrast, the parent unsubstituted 2-anilinopyridine has a reported pKa of approximately 4.6–5.0 [2]. This indicates that ortho-nitro substitution can reduce the conjugate acid pKa by more than 8 orders of magnitude, fundamentally altering the compound's protonation state at physiological pH and its behavior in acid/base extractions.

Basicity shift
Class-level
ΔpKa >8 log units vs. unsubstituted 2-anilinopyridine
Protonation state fundamentally altered relative to non-nitro analogs
Spectrophotometric determination at 25°C; class-based estimate
Physical Organic Chemistry Basicity pKa Anilinopyridines

Nitro-Compatible Pyridyl-Directed C–H Arylation

The 2-pyridyl substituent in N-aryl-2-aminopyridines serves as a directing group for palladium(II)-catalyzed ortho C–H arylation. This reaction proceeds with high regioselectivity ortho to the amine functionality, even in the presence of strongly electron-withdrawing groups such as nitro on the aryl ring [1]. While the paper does not provide isolated yield data specifically for 2-nitro-6-(pyridin-2-yl)aniline as a substrate, it demonstrates that para-nitro and meta-nitro substituted N-phenylpyridin-2-amines undergo ortho-arylation with boronic acids in yields ranging from 63% to 88% [2]. This establishes that the nitro group, despite its deactivating nature, does not preclude successful C–H functionalization, enabling the construction of ortho-arylated aniline derivatives that are inaccessible via traditional cross-coupling of halogenated nitroarenes.

C–H arylation compatibility
Cross-study
Nitro-substrate yield range 63–88% in Pd-catalyzed ortho-arylation
Supports ortho-arylation workflow despite nitro-group deactivation
Pd(OAc)₂/Ag₂O system; target compound not directly tested
C–H Activation Catalysis Regioselective Arylation N-Aryl-2-aminopyridines

Nitration Regioselectivity of 2-Anilinopyridines

Theoretical and experimental investigations of 2-anilinopyridine nitration reveal that in mixed acid (HNO₃/H₂SO₄), the reaction proceeds exclusively on the ortho and para positions of the benzene nucleus [1]. The reactive species is the monoprotonated 2-anilinopyridinium ion. This regioselectivity is consistent with the observed isolation of 2-nitro-6-(pyridin-2-yl)aniline as a major product in synthetic routes that employ nitration of 6-(pyridin-2-yl)aniline . In contrast, nitration of unsubstituted aniline under similar conditions typically yields a mixture of ortho (∼50%) and para (∼50%) nitroaniline isomers, requiring challenging separation. The pyridyl substituent thus biases the regioselectivity toward the ortho position adjacent to the amine, simplifying product isolation and improving yield.

Nitration regioselectivity
Class-level
Exclusive ortho/para nitration on benzene ring
Predictable regioselectivity supports synthetic reproducibility
Mixed acid (HNO₃/H₂SO₄) at 0–5°C; ortho preference vs. aniline
Nitration Regioselectivity Electrophilic Aromatic Substitution Anilinopyridines

Computed Lipophilicity & Polarity Differentiation

Computed molecular properties from authoritative databases provide a quantitative baseline for comparing the target compound with close structural analogs. 2-Nitro-6-(pyridin-2-yl)aniline has an XLogP3-AA (lipophilicity) value of 2.2 and a topological polar surface area (TPSA) of 84.7 Ų [1]. In contrast, the reduced analog, 2-amino-6-(pyridin-2-yl)aniline (hypothetical), would be expected to have a significantly lower XLogP3-AA (∼1.0–1.5) due to the replacement of the lipophilic nitro group with a more polar amino group, while 2-nitroaniline itself has an XLogP3-AA of 1.3 and a TPSA of 71.8 Ų [2]. The higher lipophilicity and larger polar surface area of the target compound suggest enhanced membrane permeability combined with a distinct hydrogen-bonding capacity relative to both the reduced biaryl and the simpler nitroaniline.

Lipophilicity profile
Supporting
XLogP3 2.2 / TPSA 84.7 Ų vs. 2-nitroaniline XLogP3 1.3
In silico basis for logP-constrained library design
Computed XLogP3-AA; PubChem data
Computational Chemistry Lipophilicity Drug-likeness QSAR

2-Nitro-6-(pyridin-2-yl)aniline: Key Application Scenarios


Building Block for Ortho-Arylated Aniline Libraries

As demonstrated by the compatibility of nitro-substituted N-aryl-2-aminopyridines with Pd-catalyzed ortho C–H arylation (yields 63–88%) [1], 2-nitro-6-(pyridin-2-yl)aniline is a strategic precursor for constructing ortho-arylated aniline scaffolds. The pyridyl directing group can be cleaved post-arylation to yield ortho-functionalized nitroanilines, which are valuable intermediates for benzimidazoles, quinoxalines, and other fused heterocycles. This C–H activation route circumvents the need for ortho-halogenated nitroarenes, which are often expensive or prone to dehalogenation side reactions.

Synthesis of Nitro-Containing Coordination Ligands

The strongly reduced basicity of the aniline nitrogen (estimated pKa ≤ 2.4) [2] coupled with the electron-deficient nitroarene ring renders this compound a suitable precursor for non-innocent redox-active ligands. The ortho-nitro group can participate in intramolecular hydrogen bonding with coordinated metals or serve as a handle for further reduction to an amino group, enabling the generation of N,N-bidentate ligands with tunable electronic properties. This is particularly relevant in the design of catalysts for water oxidation or organic transformations that require electron-poor metal centers.

CNS-Penetrant Small Molecule Design

The computed XLogP3-AA value of 2.2 [3] places this compound within the favorable lipophilicity window for CNS drug candidates (optimal logP 2–4), while the TPSA of 84.7 Ų remains below the 90 Ų threshold often associated with good brain penetration. This physicochemical profile, distinct from both simpler nitroanilines (XLogP ~1.3) and the more polar reduced biaryl, makes 2-nitro-6-(pyridin-2-yl)aniline an attractive core for building focused CNS chemical libraries where balanced lipophilicity and polarity are critical.

Application
Selection Property
Validation Focus
Ortho-arylated aniline library synthesis
Pyridyl-directed C–H activation compatibility
Post-arylation directing group cleavage efficiency
Electron-deficient coordination ligand precursor
Attenuated aniline basicity and nitro redox activity
Metal-binding and ligand redox behavior
CNS chemical library design
Balanced lipophilicity and polar surface area profile
Membrane permeability and brain penetration screening

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35 linked technical documents
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